5-(Difenilfosforil)pentanoato de isopropilo

Descripción general

Descripción

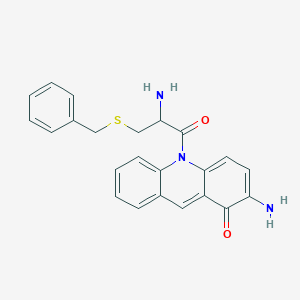

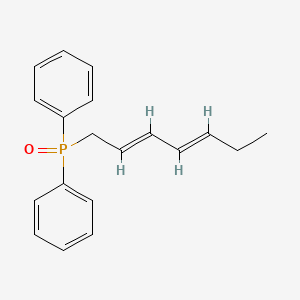

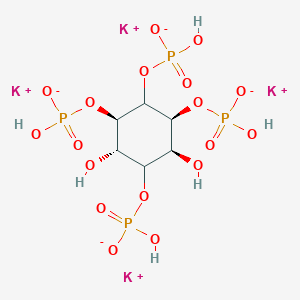

- El 5-(Difenilfosforil)pentanoato de isopropilo, también conocido como éster isopropílico de DPP, es un compuesto químico con la fórmula molecular C20H25O3P .

- Sirve como una posible impureza traza en las preparaciones comerciales de latanoprost , un medicamento utilizado para tratar el glaucoma y la hipertensión ocular .

- El propio latanoprost es el éster isopropílico de la 17-fenil-13,14-dihidro prostaglandina F2α y actúa como un profármaco, convirtiéndose en la forma activa de ácido libre .

Aplicaciones Científicas De Investigación

- La principal importancia del 5-(Difenilfosforil)pentanoato de isopropilo radica en su papel como impureza en el latanoprost.

- El latanoprost, como agonista del receptor FP, reduce la presión intraocular y se utiliza ampliamente en oftalmología .

Mecanismo De Acción

- El mecanismo exacto por el cual el 5-(Difenilfosforil)pentanoato de isopropilo ejerce sus efectos sigue siendo elusivo.

- Se necesita más investigación para dilucidar sus dianas moleculares y vías.

Análisis Bioquímico

Biochemical Properties

Isopropyl 5-(diphenylphosphoryl)pentanoate plays a role in biochemical reactions as a derivative of 5-(diphenylphosphinyl)pentanoic acid . It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is a prodrug of the free acid form, which is a potent agonist of the FP receptor in the eye . This interaction is crucial for its role in ophthalmology, particularly in the treatment of glaucoma.

Cellular Effects

Isopropyl 5-(diphenylphosphoryl)pentanoate influences various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on the FP receptor in the eye leads to changes in intraocular pressure, which is beneficial in managing glaucoma .

Molecular Mechanism

The molecular mechanism of Isopropyl 5-(diphenylphosphoryl)pentanoate involves its conversion to the free acid form, which then acts as an agonist of the FP receptor . This binding interaction leads to enzyme activation and subsequent changes in gene expression. The compound’s ability to modulate the FP receptor is central to its therapeutic effects in ophthalmology .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isopropyl 5-(diphenylphosphoryl)pentanoate change over time. The compound is stable when stored at -20°C and has a stability of up to four years . Over time, its degradation and long-term effects on cellular function can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Isopropyl 5-(diphenylphosphoryl)pentanoate vary with different dosages in animal models. At lower doses, the compound effectively reduces intraocular pressure without significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Isopropyl 5-(diphenylphosphoryl)pentanoate is involved in metabolic pathways that include its conversion to the free acid form . This conversion is facilitated by specific enzymes and cofactors, which play a role in its metabolic flux and the levels of metabolites produced .

Transport and Distribution

Within cells and tissues, Isopropyl 5-(diphenylphosphoryl)pentanoate is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific tissues, particularly in the eye .

Subcellular Localization

The subcellular localization of Isopropyl 5-(diphenylphosphoryl)pentanoate is directed by targeting signals and post-translational modifications . These mechanisms ensure that the compound reaches specific compartments or organelles where it can exert its effects .

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y los métodos de producción industrial para el 5-(Difenilfosforil)pentanoato de isopropilo no están fácilmente disponibles en la literatura.

- es esencial reconocer su presencia como una impureza en las formulaciones de latanoprost.

Análisis De Reacciones Químicas

- El compuesto puede sufrir varias reacciones, incluyendo oxidación, reducción y sustitución.

- Los reactivos y condiciones comunes utilizados en estas reacciones permanecen sin especificar.

- Los principales productos formados a partir de estas reacciones no están explícitamente documentados.

Comparación Con Compuestos Similares

- Desafortunadamente, los compuestos similares específicos no se mencionan en la literatura disponible.

Propiedades

IUPAC Name |

propan-2-yl 5-diphenylphosphorylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25O3P/c1-17(2)23-20(21)15-9-10-16-24(22,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,17H,9-10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSCAFULQNHZJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088449-88-9 | |

| Record name | Isopropyl 5-(diphenylphosphoryl)pentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088449889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Diphenylphosphinyl)pentanoic acid, isopropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyl 5-(Diphenylphosphoryl)pentanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/453JL3QHE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)